molecular formula C13H18 B7993377 (5-Methylhex-5-EN-1-YL)benzene CAS No. 502760-20-5

(5-Methylhex-5-EN-1-YL)benzene

Cat. No.: B7993377
CAS No.: 502760-20-5
M. Wt: 174.28 g/mol
InChI Key: GENZPCKJOAWFLP-UHFFFAOYSA-N
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Description

(5-Methylhex-5-EN-1-YL)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a 5-methylhex-5-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylhex-5-EN-1-YL)benzene typically involves the alkylation of benzene with 5-methylhex-5-en-1-yl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The general reaction scheme is as follows:

    Preparation of 5-Methylhex-5-en-1-yl Halide: This can be achieved by the halogenation of 5-methylhex-5-en-1-ol using a halogenating agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

    Friedel-Crafts Alkylation: The prepared 5-methylhex-5-en-1-yl halide is then reacted with benzene in the presence of aluminum chloride to yield this compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. Continuous flow reactors and advanced catalytic systems are employed to enhance yield and efficiency while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(5-Methylhex-5-EN-1-YL)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.

    Reduction: Hydrogenation of the double bond in the 5-methylhex-5-en-1-yl group can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.

Scientific Research Applications

(5-Methylhex-5-EN-1-YL)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Methylhex-5-EN-1-YL)benzene involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions where electrophiles replace hydrogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical structure and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (5-Methylhex-5-EN-1-YL)benzene: Unique due to the presence of a 5-methylhex-5-en-1-yl group.

    Hexylbenzene: Lacks the double bond and methyl group, resulting in different reactivity and properties.

    Methylbenzene (Toluene): Contains a single methyl group attached to the benzene ring, simpler structure compared to this compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

5-methylhex-5-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-12(2)8-6-7-11-13-9-4-3-5-10-13/h3-5,9-10H,1,6-8,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENZPCKJOAWFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631271
Record name (5-Methylhex-5-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502760-20-5
Record name (5-Methylhex-5-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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